molecular formula C12H12F3NO2 B8720869 2-Pyrrolidinone, 5-hydroxy-1-methyl-5-(3-(trifluoromethyl)phenyl)- CAS No. 56948-73-3

2-Pyrrolidinone, 5-hydroxy-1-methyl-5-(3-(trifluoromethyl)phenyl)-

Cat. No.: B8720869
CAS No.: 56948-73-3
M. Wt: 259.22 g/mol
InChI Key: LAQHRWLJPYPTHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyrrolidinone, 5-hydroxy-1-methyl-5-(3-(trifluoromethyl)phenyl)- is a useful research compound. Its molecular formula is C12H12F3NO2 and its molecular weight is 259.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Pyrrolidinone, 5-hydroxy-1-methyl-5-(3-(trifluoromethyl)phenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyrrolidinone, 5-hydroxy-1-methyl-5-(3-(trifluoromethyl)phenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

56948-73-3

Molecular Formula

C12H12F3NO2

Molecular Weight

259.22 g/mol

IUPAC Name

5-hydroxy-1-methyl-5-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C12H12F3NO2/c1-16-10(17)5-6-11(16,18)8-3-2-4-9(7-8)12(13,14)15/h2-4,7,18H,5-6H2,1H3

InChI Key

LAQHRWLJPYPTHH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCC1(C2=CC(=CC=C2)C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a Grignard prepared from 37 g. (0.16 mole) of 3-bromobenzotrifluoride and 3.7 g. (0.16 mole) of magnesium turnings in 100 ml. of dry diethylether, there is added dropwise over a period of about 10 minutes 12.2 g. (0.11 mole) of N-methylsuccinimide in 100 ml. of dry benzene. The resulting mixture is stirred and refluxed for about 4 hours and then allowed to stand overnight at room temperature. Stirring is resumed and 40 ml. of 50% sulfuric acid is added dropwise at such a rate to maintain a gentle reflux. After an additional 0.5 hours, the water layer is separated and washed twice with 50 ml. of benzene. The organic layers are combined and washed with 50 ml. of sodium carbonate and then twice more with 50 ml. of water. The resulting layer is dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo. The resulting residue is crystallized from methylene chloride/hexane to give 5-hydroxy-1-methyl-5-(m-trifluoromethylphenyl)pyrrolidone; m.p. 137°- 139°C.
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